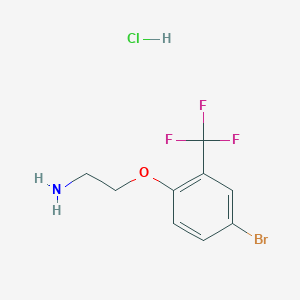

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride

Beschreibung

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds with multiple substituents. The base name derives from benzene, with substituents numbered according to their positions on the aromatic ring, prioritizing the aminoethoxy group as the principal functional group at position 1.

The complete structural identification reveals a molecular formula of C₉H₁₀BrClF₃NO with a molecular weight of 320.53 grams per mole, as confirmed by multiple chemical suppliers and databases. The Chemical Abstracts Service registry number 1423027-91-1 provides a unique identifier that facilitates accurate communication and literature searching for this specific compound.

The three-dimensional structure of this compound exhibits significant electronic asymmetry due to the positioning of electron-withdrawing and electron-donating groups. The trifluoromethyl group at the 2-position creates a strong inductive effect that influences the electron density distribution throughout the aromatic system, while the aminoethoxy substituent at the 1-position provides a source of electron density through resonance and inductive donation.

Spectroscopic characterization methods, including nuclear magnetic resonance and mass spectrometry, provide definitive structural confirmation. The presence of fluorine atoms introduces characteristic chemical shifts in fluorine-19 nuclear magnetic resonance spectroscopy, while the bromine isotope pattern in mass spectrometry confirms the halogen substitution.

The systematic name also incorporates the hydrochloride designation, indicating the salt formation between the basic amino group and hydrochloric acid. This salt formation significantly alters the physical properties of the compound, particularly its solubility characteristics and crystalline structure, compared to the neutral free base form.

Historical Development of Halogenated Trifluoromethylbenzene Derivatives

The historical development of halogenated trifluoromethylbenzene derivatives traces back to early investigations in organofluorine chemistry, beginning with fundamental studies of trifluoromethyl group incorporation into aromatic systems. The first systematic investigations of trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927, establishing the foundation for understanding the unique properties imparted by fluorine substitution.

Early synthetic methodologies for introducing trifluoromethyl groups into aromatic systems were developed by Frédéric Swarts in 1892, based on antimony fluoride chemistry. In this pioneering work, benzotrichloride was reacted with antimony trifluoride to form compounds containing trifluoromethyl substituents, though the efficiency and selectivity of these early methods were limited compared to modern techniques.

The development of bromination techniques for trifluoromethyl-substituted benzene derivatives represents a significant advancement in synthetic methodology. Research from the 1940s demonstrated that trifluoromethyl derivatives of benzene could be brominated using elemental bromine at elevated temperatures between 700 and 900 degrees Celsius in vapor phase reactions. These high-temperature processes produced both monobromo and dibromo derivatives, with reaction selectivity dependent on contact time and temperature control.

The McLoughlin-Thrower reaction, developed in 1968, represented a significant advancement in coupling chemistry using iodofluoroalkanes, iodoaromatic compounds, and copper catalysts. This methodology was subsequently adapted for trifluoromethylation reactions, providing more controlled and selective synthetic routes compared to earlier high-temperature methods.

Modern developments in trifluoromethylation chemistry have focused on nucleophilic approaches using trifluoromethyltrimethylsilane as a reagent. Preparation of this key reagent was first reported by Ingo Ruppert in 1984, followed by activation protocols developed by Prakash and Olah in 1989 using fluoride ions to perform nucleophilic trifluoromethylation of carbonyl compounds.

The evolution of synthetic strategies for compounds like 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride reflects the convergence of these historical developments, combining selective bromination techniques with advanced trifluoromethylation chemistry and aminoethoxy substitution methodologies.

Positional Isomerism in Aminoethoxy-Substituted Aromatic Systems

Positional isomerism in aminoethoxy-substituted aromatic systems represents a critical consideration in the design and synthesis of compounds related to 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride. The strategic placement of substituents around the benzene ring dramatically influences both the electronic properties and potential biological activity of these molecules.

Structural isomers of aminoethoxy trifluoromethylbenzene derivatives demonstrate significant variations in their chemical and physical properties. For example, 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride (Chemical Abstracts Service number 1258652-45-7) represents a positional isomer where the trifluoromethyl group occupies the 2-position relative to the aminoethoxy substituent, creating an ortho relationship between these functional groups.

| Compound | CAS Number | Trifluoromethyl Position | Additional Substituents | Molecular Weight |

|---|---|---|---|---|

| Target compound | 1423027-91-1 | 2-position | 4-Bromo | 320.53 g/mol |

| Isomer A | 1258652-45-7 | 2-position | None | 241.64 g/mol |

| Isomer B | 29969-15-1 | 3-position | None | 205.18 g/mol |

The 3-trifluoromethyl isomer, represented by 2-[3-(trifluoromethyl)phenoxy]ethanamine (Chemical Abstracts Service number 29969-15-1), demonstrates how meta positioning of the trifluoromethyl group relative to the aminoethoxy substituent creates different electronic environments and potentially different reactivity patterns. This compound exhibits a molecular weight of 205.18 grams per mole and represents the free base form without halogen substitution or salt formation.

Electronic effects in these positional isomers arise from the varying distances and orientations between electron-withdrawing trifluoromethyl groups and electron-donating aminoethoxy substituents. In ortho-positioned isomers, direct through-space interactions and potential hydrogen bonding between substituents can create unique conformational preferences and reactivity profiles compared to meta or para arrangements.

The introduction of additional halogen substituents, as seen in the target compound with its 4-bromo substitution, further complicates the isomeric landscape by introducing additional sites for potential substitution and creating compounds with enhanced synthetic versatility. The specific 1,2,4-substitution pattern in 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride creates a unique electronic environment where multiple electron-withdrawing groups influence the reactivity of the remaining aromatic positions.

Synthetic accessibility of different positional isomers varies significantly based on the substitution pattern and the availability of suitable starting materials. The development of regioselective synthetic methodologies has become increasingly important for accessing specific isomers with desired properties, particularly in pharmaceutical applications where small structural changes can dramatically affect biological activity.

Eigenschaften

IUPAC Name |

2-[4-bromo-2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO.ClH/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13;/h1-2,5H,3-4,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNQOZBASJFPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride typically involves multiple steps. The aminoethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with an ethoxy-substituted benzene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethoxy group can yield oxides, while substitution of the bromine atom can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride is being studied for its potential as an antimicrobial and anticancer agent. The presence of the trifluoromethyl group contributes to the compound's biological activity by improving binding affinity to target proteins.

Case Study: Antimicrobial Activity

A study evaluated various derivatives of similar structures for their antimicrobial properties. Compounds with bromine and trifluoromethyl groups exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that modifications to the amino group could enhance activity against resistant strains .

Case Study: Anticancer Activity

In vitro studies have shown that compounds similar to 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride demonstrate promising anticancer properties. For instance, derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), revealing that certain modifications lead to increased cytotoxicity .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its application in creating conductive polymers and sensors has been explored due to its electronic properties imparted by the trifluoromethyl group.

Case Study: Conductive Polymers

Research has indicated that integrating trifluoromethylated compounds into polymer matrices can enhance conductivity and thermal stability, making them suitable for electronic applications .

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | 15 |

| Compound B | Anticancer | MCF7 | 10 |

| Compound C | Antimicrobial | Staphylococcus aureus | 20 |

| Compound D | Anticancer | A549 (Lung Cancer) | 12 |

Table 2: Synthesis Pathways

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Synthesis of starting material from bromoacetophenone and thiourea | 85 |

| 2 | Reaction with chloroacetyl chloride | 75 |

| 3 | Formation of final product through amination | 90 |

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Aminoethoxy vs.

Halogen Variability : Compared to 2-bromo-4-fluorobenzylamine hydrochloride, the target compound’s bromine and trifluoromethyl groups offer greater electronic polarization, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

Chromatographic and Spectroscopic Profiles:

Research and Industrial Relevance

The target compound’s combination of bromine (for cross-coupling) and aminoethoxy (for functionalization) positions it as a versatile intermediate in drug discovery. For example:

- Medicinal Chemistry : Analogous compounds in EP 4374877 A2 are used to synthesize kinase inhibitors or GPCR modulators .

- Material Science : The CF₃ group’s electron-withdrawing nature could stabilize charge-transfer complexes in OLED materials .

Challenges and Limitations

Biologische Aktivität

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride (CAS No. 1423027-91-1) is a synthetic compound with potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H10BrClF3NO

- Molecular Weight : 320.53 g/mol

- Purity : 95%

- InChI Key : JYNQOZBASJFPPS-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its structural features, particularly the presence of the aminoethoxy group and the trifluoromethyl moiety, which enhance its interaction with biological targets. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane permeability and bioavailability.

Pharmacological Properties

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride has been studied for various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.

- Cytotoxicity : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The exact pathways involved in this cytotoxic effect are under investigation, with indications that it may involve oxidative stress mechanisms.

Case Studies

Several studies have been conducted to evaluate the biological activity of 1-(2-aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | E. coli | >50 | Significant reduction in viability |

| Antimicrobial | S. aureus | >50 | Significant reduction in viability |

| Cytotoxicity | HeLa (cervical cancer) | 30 | Induction of apoptosis |

| Cytotoxicity | MCF-7 (breast cancer) | 30 | Induction of apoptosis |

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a halogenated benzene derivative (e.g., 4-bromo-2-(trifluoromethyl)benzene) with 2-aminoethanol in the presence of a polar solvent (e.g., absolute ethanol) and a catalytic acid (e.g., glacial acetic acid) under controlled conditions (4–6 hours, 80–100°C). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization or column chromatography . For hydrochloride salt formation, the free base is treated with hydrochloric acid in an anhydrous solvent, followed by filtration and drying under vacuum.

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and amine/ether functionalities.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological studies) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ or [M-Cl]⁻ peaks).

- Elemental Analysis: To validate C, H, N, and halogen content.

- Fourier-Transform Infrared Spectroscopy (FTIR): For detecting functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, amine N-H stretches) .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential amine toxicity and halogenated byproducts.

- Storage: Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group or amine oxidation.

- Disposal: Follow local regulations for halogenated organic compounds; incineration with alkali scrubbers is recommended .

Advanced: How can reaction conditions be optimized to improve the yield and purity during synthesis?

Methodological Answer:

- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate substitution reactions .

- Temperature Gradients: Use microwave-assisted synthesis for faster reaction kinetics and reduced side products.

- Purification: Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC for challenging separations .

Advanced: What strategies can resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize inter-lab variability.

- Impurity Profiling: Characterize batches via LC-MS to rule out side products (e.g., dehalogenated derivatives) affecting activity .

- Dose-Response Curves: Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm IC₅₀/EC₅₀ reproducibility.

- Structural Confirmation: Compare crystallographic data or computational docking studies to verify target binding modes .

Advanced: What methodologies are suitable for studying the reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling: Use ¹⁸O-labeled water or deuterated solvents to track ether bond formation pathways .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps.

- Computational Modeling: Apply DFT (Density Functional Theory) to simulate transition states and predict regioselectivity in substitution reactions .

- Trapping Intermediates: Quench reactions at timed intervals and analyze intermediates via LC-MS or NMR .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.